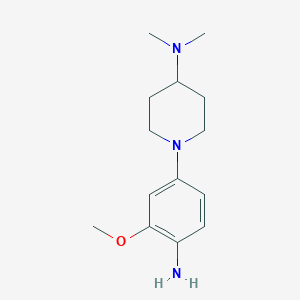

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOCRCLYMPKTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725833 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089279-91-3 | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089279-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Nitro Precursor (Compound 3)

- Reactants: Compound 1 (13.80 kg), Compound 2 (9.78 kg), potassium carbonate (27.66 kg).

- Solvent: Acetonitrile (70 L).

- Conditions: Room temperature dissolution followed by warming to 85 °C.

- Reaction: Stirred overnight to facilitate nucleophilic substitution forming the nitro-substituted intermediate.

- Isolation: Suction filtration at room temperature, followed by reduced pressure distillation.

- Purification: Mechanical pulping with n-heptane (40 L) and isopropyl ether (20 L) overnight.

- Yield: 16.22 kg of yellow powder solid, 85.3% yield.

- Characterization: 1H NMR data confirms the structure.

Reduction to Final Product (Compound III)

- Reactants: Compound 3 (8.0 kg), palladium on carbon (10%, 800 g).

- Solvent: Methanol (40 L).

- Conditions: Hydrogenation vessel at 40 °C, 5 atm hydrogen pressure, stirred for 24 hours.

- Workup: Suction filtration to remove catalyst, introduction of dry hydrogen chloride gas into filtrate.

- Isolation: Suction filtration to collect the dihydrochloride salt of the target amine.

- Yield: 9.23 kg of light yellow solid, quantitative yield (100%).

This hydrogenation step efficiently converts the nitro group to the amino group under mild conditions, preserving other functional groups.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Nucleophilic substitution | Compound 1 + Compound 2 + K2CO3 in acetonitrile | 85 °C, overnight | 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 85.3% |

| 2. Catalytic hydrogenation | Nitro compound + Pd/C in methanol | 40 °C, 5 atm H2, 24 h | This compound dihydrochloride | 100% |

Notes on Deprotection and Salt Formation

- When protecting groups such as 4-methoxybenzyl are used, deprotection can be achieved by palladium-catalyzed hydrogenation or trifluoroacetic acid treatment at 20-100 °C, preferably 65-75 °C.

- The final amine is often isolated as its dihydrochloride salt for stability and ease of handling.

- Other salt forms reported include sulfate, hydrobromide, acetate, trifluoroacetate, trichloroacetate, methanesulfonate, and p-toluenesulfonate salts, depending on downstream application needs.

Research Findings and Practical Considerations

- The described method offers high yield and purity, suitable for scale-up.

- The use of potassium carbonate as a base and acetonitrile as solvent provides an efficient nucleophilic substitution environment.

- Catalytic hydrogenation with Pd/C under mild conditions ensures selective reduction of the nitro group without affecting the methoxy substituent or the piperidine ring.

- The process is supported by detailed NMR characterization and industrial scale examples, indicating robustness and reproducibility.

Data Table: Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Compound 1 (aryl halide or equivalent), Compound 2 (piperidine derivative) |

| Base | Potassium carbonate (K2CO3) |

| Solvent (Step 1) | Acetonitrile |

| Reaction Temperature (Step 1) | 85 °C |

| Reaction Time (Step 1) | Overnight (~12-16 hours) |

| Catalyst (Step 2) | Palladium on carbon (10%) |

| Solvent (Step 2) | Methanol |

| Hydrogen Pressure | 5 atm |

| Reaction Temperature (Step 2) | 40 °C |

| Reaction Time (Step 2) | 24 hours |

| Yield (Step 1) | 85.3% |

| Yield (Step 2) | 100% (quantitative) |

| Product Form | Dihydrochloride salt, light yellow solid |

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 and NaBH4.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and other selective reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, the compound has been investigated as a potential inhibitor of Anaplastic Lymphoma Kinase (ALK), which is implicated in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Compounds with similar piperidine structures are often explored for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This could position this compound as a candidate for treating neurological disorders such as depression or schizophrenia .

Synthesis and Derivation

The synthesis of this compound involves complex organic reactions that can yield various derivatives with altered pharmacological profiles. For example, modifications to the methoxy group or the piperidine ring can lead to compounds with enhanced potency or selectivity for specific biological targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. SAR studies reveal how changes in molecular structure affect biological activity, guiding the design of more effective analogs. For instance, variations in the amino group or the position of substituents on the aromatic ring can significantly influence the compound's binding affinity to target proteins .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine-Based Analogs

Heterocyclic Core Analogs

| 1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpiperidin-4-amine () | Pyrroloquinoline | 4-(N,N-dimethylpiperidin-4-amine), 3-chlorobenzyl | 5-HT6R/5-HT3R antagonists | Pyrroloquinoline core increases planar rigidity, enhancing receptor binding affinity . | | N-[3-[4-(dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide () | Indole-carboxamide | Piperidin-4-amine, 4-fluoro, 7-methyl | Histone methyltransferases | Indole-carboxamide introduces hydrogen-bonding motifs; fluorines improve metabolic stability . |

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The methoxy group in the target compound enhances solubility compared to chloro-substituted analogs .

Biological Activity

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine, also known by its CAS number 1089279-91-3, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, the compound has been investigated as a selective inhibitor of AAK1 and GAK kinases, which are crucial in viral replication processes, particularly for viruses like dengue .

The mechanism involves the inhibition of specific kinases that play roles in the viral lifecycle. This inhibition can disrupt the replication of viruses such as dengue and chikungunya, making these compounds potential candidates for antiviral therapies .

Anticancer Activity

The compound has also shown promise in cancer therapy. Research indicates that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal tumor) | <5 | Apoptosis induction |

| RS4;11 (leukemia) | <2 | Cytotoxicity via SHP1 activation |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. Modifications at specific positions on the piperidine ring or the phenyl group can enhance its activity against targeted pathways in cancer and viral infections .

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of related compounds, it was found that treatment with these inhibitors significantly reduced viral loads in human primary monocyte-derived dendritic cells (MDDCs), suggesting a strong therapeutic potential .

Cancer Research Insights

A recent publication highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. The study reported significant cytotoxic effects against leukemia and lung cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for coupling reactions) and solvent choice (e.g., DMF or ethanol for polar intermediates) to enhance reaction efficiency .

- Catalysts : Use organocatalysts (e.g., chiral amines) or transition-metal catalysts (e.g., Pd/C for reductions) to minimize side reactions and improve regioselectivity .

- Purification : Employ column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) or recrystallization to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, dimethylamine at piperidine N) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~276.18) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Which functional groups in this compound influence its reactivity and biological interactions?

- Methodological Answer :

- Methoxy Group : Enhances lipophilicity and modulates electron density in the aromatic ring, affecting π-π stacking with biological targets .

- Dimethylamine (Piperidine) : Participates in hydrogen bonding and protonation at physiological pH, influencing receptor binding (e.g., GPCRs or ion channels) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 2- or 4-methoxy) or alkylamine chains (e.g., ethyl vs. methyl) .

- Biological Assays : Test analogs in vitro (e.g., kinase inhibition assays) and in silico (docking to ATP-binding pockets) to correlate structural changes with activity .

- Data Analysis : Use multivariate regression to quantify contributions of logP, polar surface area, and steric effects to potency .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate in buffered solutions (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS (e.g., hydrolysis of methoxy groups at acidic pH) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aryl amines) .

- Light Sensitivity : Store under UV light (λ = 365 nm) and track photodegradation products (e.g., quinone formation) .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for ATP concentrations in kinase assays .

- Batch Consistency : Compare purity (>98% by HPLC) and stereochemical integrity (via chiral HPLC) across synthesized batches .

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to identify outliers and systematic biases in published data .

Q. What computational methods are suitable for predicting the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB entries for serotonin receptors) .

- Pharmacophore Modeling : Identify key features (e.g., aromatic rings, hydrogen bond donors) using Schrödinger’s Phase .

- ADMET Prediction : SwissADME to estimate blood-brain barrier permeability and CYP450 interactions .

Q. How does the compound’s protonation state affect its biological activity?

- Methodological Answer :

- pKa Determination : Use potentiometric titration or NMR pH titrations to measure basicity of the piperidine nitrogen (predicted pKa ~9.5) .

- Ionization Studies : Compare activity in assays at pH 7.4 (physiological) vs. pH 6.5 (lysosomal) to assess protonation-dependent uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.